2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride

Übersicht

Beschreibung

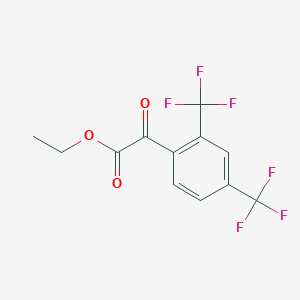

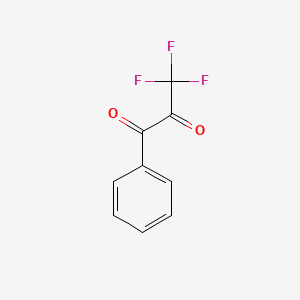

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is a chemical compound with the molecular formula CFO . It has an average mass of 332.044 Da and a monoisotopic mass of 331.970673 Da .

Molecular Structure Analysis

The molecular structure of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is based on structures generated from information available in databases .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 106.3±40.0 °C at 760 mmHg, and a vapor pressure of 28.5±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.5±3.0 kJ/mol and a flash point of 18.7±22.2 °C .Wissenschaftliche Forschungsanwendungen

Organic Chemical Manufacturing

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride: is used as a reactant in the manufacturing of organic chemicals. It plays a crucial role in the production of Hexafluoropropylene Oxide (HFPO) Dimer Acid , also known by the trade name GenX . This compound is a significant player in the synthesis of nonstick coatings and stain repellent materials.

Environmental Fate Properties

The environmental fate of this compound is of great interest in scientific research. Studies focus on its degradation, including abiotic degradation and biodegradation, as well as its environmental distribution, adsorption/desorption, and volatilization . Understanding these properties is essential for assessing the environmental impact of this substance.

Toxicology and Health Impact

Research into the toxicological effects and potential health impacts of exposure to this compound is critical. The EPA has concluded that it may present an unreasonable risk of injury to health or the environment, with potential hazards including organ damage and cancer . This makes it a subject of high concern in public health studies.

Replacement for PFOA

This compound has been widely used to replace Perfluorooctanoic Acid (PFOA) in various applications due to its similar properties. The shift to this alternative is a significant area of study, as researchers evaluate its efficacy and safety as a substitute .

Industrial and Consumer Products

The compound is utilized in the production of a variety of industrial and consumer products. Its application in creating nonstick surfaces and stain-resistant materials is particularly notable, making it a valuable compound in material science research .

Oxidative Stress Induction

In biological research, studies have explored the effects of GenX, which is produced using this compound, on human liver cells. Findings suggest that exposure to GenX can reduce cell viability, enhance apoptosis, and increase intracellular reactive oxygen species, indicating oxidative stress induction .

Safety and Hazards

Wirkmechanismus

Target of Action

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride, also known as HFPO-DAF, is a substance used in chemical manufacturing . It was designed to replace perfluorooctanoic acid (PFOA), which has been phased out due to environmental persistence and reports of systemic toxicity

Mode of Action

It is known that the compound is used as a reactant in organic chemical manufacturing .

Biochemical Pathways

It is known that pfoa, the compound that hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses in exposed humans . Whether HFPO-DAF has similar effects is currently unknown.

Pharmacokinetics

It is known that perfluorinated compounds, such as hfpo-daf, have high bioaccumulation capability .

Result of Action

It is known that exposure to pfoa, the compound hfpo-daf was designed to replace, can suppress t cell-dependent antibody responses (tdar) and vaccine responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of HFPO-DAF. For instance, its widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern . The compound’s environmental fate properties, such as degradation and environmental distribution, are currently under investigation .

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAVPNKIYBZAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382167 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72848-57-8 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)